Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate depends on its interaction with molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The benzyloxy group may also play a role in modulating the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the benzyloxy and fluorine groups.
Methyl 2-fluoro-5-(trifluoromethyl)benzoate: Similar structure but lacks the benzyloxy group.
Methyl 3-(benzyloxy)benzoate: Similar structure but lacks the fluorine and trifluoromethyl groups.
Uniqueness
Methyl 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoate is unique due to the combination of the benzyloxy, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C16H12F4O3 |
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Molecular Weight |
328.26 g/mol |
IUPAC Name |
methyl 2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H12F4O3/c1-22-15(21)12-7-11(16(18,19)20)8-13(14(12)17)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
CCLVKADYRLLUPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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